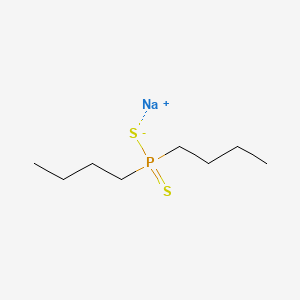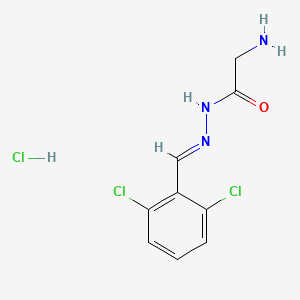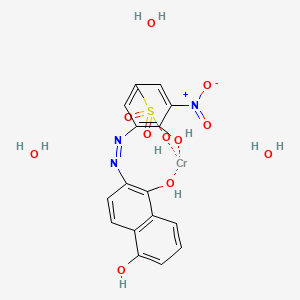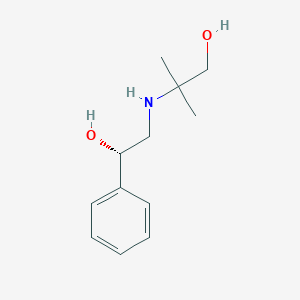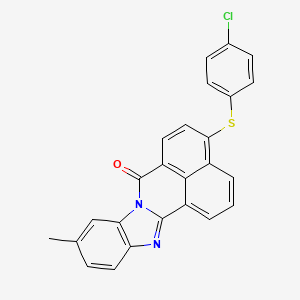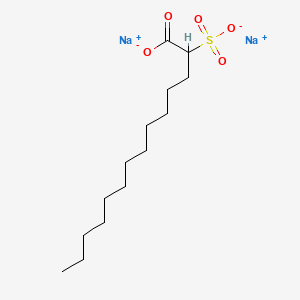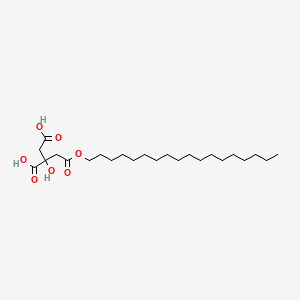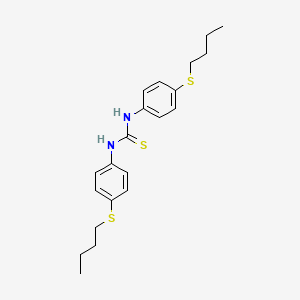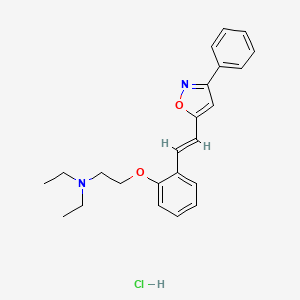
Ethanamine, N,N-diethyl-2-(2-(2-(3-phenyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanamine, N,N-diethyl-2-(2-(2-(3-phenyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- is a complex organic compound with a unique structure that includes an isoxazole ring, a phenyl group, and an ethylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-diethyl-2-(2-(2-(3-phenyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- typically involves multiple steps, including the formation of the isoxazole ring, the attachment of the phenyl group, and the incorporation of the ethylene bridge. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethanamine, N,N-diethyl-2-(2-(2-(3-phenyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
Ethanamine, N,N-diethyl-2-(2-(2-(3-phenyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: It has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.
作用機序
The mechanism by which Ethanamine, N,N-diethyl-2-(2-(2-(3-phenyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to Ethanamine, N,N-diethyl-2-(2-(2-(3-phenyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- include other isoxazole derivatives and phenoxyethanamines. These compounds share structural features, such as the isoxazole ring or the phenoxy group, but differ in their specific substituents and overall structure.
Uniqueness
What sets Ethanamine, N,N-diethyl-2-(2-(2-(3-phenyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- apart is its unique combination of functional groups and structural elements. This combination imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets highlights its versatility and potential in scientific research.
特性
CAS番号 |
139623-97-5 |
|---|---|
分子式 |
C23H27ClN2O2 |
分子量 |
398.9 g/mol |
IUPAC名 |
N,N-diethyl-2-[2-[(E)-2-(3-phenyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C23H26N2O2.ClH/c1-3-25(4-2)16-17-26-23-13-9-8-12-20(23)14-15-21-18-22(24-27-21)19-10-6-5-7-11-19;/h5-15,18H,3-4,16-17H2,1-2H3;1H/b15-14+; |
InChIキー |
DDYHMPTVZXTSNE-WPDLWGESSA-N |
異性体SMILES |
CCN(CC)CCOC1=CC=CC=C1/C=C/C2=CC(=NO2)C3=CC=CC=C3.Cl |
正規SMILES |
CCN(CC)CCOC1=CC=CC=C1C=CC2=CC(=NO2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


